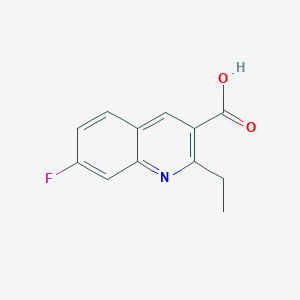

2-Ethyl-7-fluoroquinoline-3-carboxylic acid

Beschreibung

2-Ethyl-7-fluoroquinoline-3-carboxylic acid (C₁₂H₁₀FNO₂) is a fluorinated quinoline derivative with a carboxylic acid group at position 3, an ethyl substituent at position 2, and a fluorine atom at position 6. Its SMILES string (CCC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O) and InChIKey (XSPYKUKZKOJDPV-UHFFFAOYSA-N) confirm its structural uniqueness .

Eigenschaften

IUPAC Name |

2-ethyl-7-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-10-9(12(15)16)5-7-3-4-8(13)6-11(7)14-10/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPYKUKZKOJDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-7-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2-Ethyl-7-fluoroquinoline-3-carboxylic acid exhibits significant antibacterial properties. Research indicates that derivatives of this compound can effectively inhibit bacterial DNA gyrase, an enzyme vital for DNA replication in bacteria. This mechanism is crucial for its antibacterial efficacy against various strains, including resistant ones .

Case Study : A study evaluated the antibacterial activity of several fluoroquinolone derivatives, including 2-Ethyl-7-fluoroquinoline-3-carboxylic acid, against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, indicating enhanced potency .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Ethyl-7-fluoroquinoline-3-carboxylic acid | 16 | Staphylococcus aureus |

| Ciprofloxacin | 32 | Staphylococcus aureus |

| Levofloxacin | 64 | Escherichia coli |

Antiviral and Antifungal Properties

In addition to antibacterial activity, research has explored the antiviral and antifungal potential of this compound. The structural modifications at the C-3 carboxylic acid group have been shown to enhance biological activity against various pathogens, including viruses and fungi .

Case Study : A recent investigation into fluoroquinolone derivatives highlighted their effectiveness against viral infections related to bacterial pneumonia during the COVID-19 pandemic. The study suggested that these compounds could be repurposed for antiviral therapies .

Pharmaceutical Development

2-Ethyl-7-fluoroquinoline-3-carboxylic acid serves as a lead compound in drug development due to its favorable pharmacological properties. Ongoing research focuses on modifying its structure to improve efficacy and reduce side effects associated with existing fluoroquinolone antibiotics.

Case Study : A comparative analysis of several fluoroquinolone analogs indicated that modifications at the C-7 position significantly influenced their antimicrobial spectrum and potency. This finding underscores the importance of structural optimization in developing new therapeutic agents .

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its derivatives are being investigated for applications in various industrial processes, including materials science.

Wirkmechanismus

The mechanism of action of 2-Ethyl-7-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis

Research Implications

- Pharmacokinetics : The ethyl group in the target compound may balance lipophilicity and solubility, while -CF₃ or -Br substituents in analogs prioritize stability or binding .

- Synthetic Routes : Acid-catalyzed hydrolysis of ethyl esters (e.g., as in ) could be adapted for synthesizing the target compound .

Biologische Aktivität

2-Ethyl-7-fluoroquinoline-3-carboxylic acid is a fluorinated derivative of quinoline with significant potential in medicinal chemistry, particularly for its antibacterial and antiviral properties. This compound, characterized by the molecular formula C12H10FNO2 and a molecular weight of 219.22 g/mol, has been the subject of various studies aimed at understanding its biological activity and mechanisms of action.

The synthesis of 2-Ethyl-7-fluoroquinoline-3-carboxylic acid typically involves cyclization reactions, often starting from 3-fluoroaniline and ethyl acetoacetate under acidic conditions. This compound can undergo various chemical transformations, including:

- Oxidation : Converts to quinoline N-oxide derivatives.

- Reduction : Forms tetrahydroquinoline derivatives.

- Substitution : Allows for the replacement of the fluorine atom with other functional groups.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

The primary mechanism by which 2-Ethyl-7-fluoroquinoline-3-carboxylic acid exerts its biological effects is through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The compound's unique structure, featuring both an ethyl group and a fluorine atom, enhances its binding affinity to the target enzyme, thereby increasing its potency against various bacterial strains .

Antibacterial Properties

Research has demonstrated that 2-Ethyl-7-fluoroquinoline-3-carboxylic acid exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) : The compound showed MIC values ranging from <0.03125 to 0.25 μg/mL against Enterococcus faecalis and Staphylococcus aureus, indicating potent antibacterial effects .

A comparative analysis with related compounds highlights its effectiveness:

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| 2-Ethyl-7-fluoroquinoline-3-carboxylic acid | <0.03125 - 0.25 | E. faecalis, S. aureus |

| Ciprofloxacin | <0.125 | E. coli, P. aeruginosa |

| Levofloxacin | <0.0625 | Klebsiella pneumoniae |

Antiviral Activity

In addition to antibacterial properties, preliminary studies suggest potential antiviral activity, though detailed investigations are still ongoing. The compound's ability to interfere with viral replication mechanisms may provide a basis for further exploration in antiviral drug development .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various fluoroquinolone derivatives, including 2-Ethyl-7-fluoroquinoline-3-carboxylic acid. The results indicated that structural modifications at the 7-position significantly influence antimicrobial spectrum and potency .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the antibacterial activity of substituted fluoroquinolones, including this compound. These models utilize physicochemical descriptors to correlate with biological activity, providing insights into how modifications can enhance efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-7-fluoroquinoline-3-carboxylic acid, and how are key intermediates validated?

- Methodology : The synthesis typically involves multi-step reactions starting with quinoline derivatives. For example:

- Step 1 : Ethylation at the 2-position using ethylation agents (e.g., ethyl halides) under basic conditions.

- Step 2 : Fluorination at the 7-position via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using Selectfluor® or Pd-mediated reactions).

- Step 3 : Carboxylic acid group introduction via hydrolysis of ester precursors (e.g., ethyl esters under acidic or basic conditions) .

Q. How do substituent positions (ethyl, fluoro, carboxylic acid) influence the compound’s physicochemical properties?

- Methodology : Computational tools (e.g., DFT calculations) predict electronic effects:

- The electron-withdrawing fluoro group at C7 increases electrophilicity, affecting reactivity in coupling reactions.

- The ethyl group at C2 introduces steric hindrance, potentially reducing aggregation in biological assays.

- The carboxylic acid at C3 enhances solubility in polar solvents and enables salt formation for crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Methodology :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)/XPhos) for fluorination efficiency.

- Temperature control : Lower temperatures (0–5°C) during fluorination reduce side reactions.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl/MeOH gradient) to remove unreacted intermediates .

- Data analysis : Track reaction progress via in situ IR or LC-MS. Compare yields across batches using ANOVA to identify statistically significant optimizations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer assays)?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), inoculum size, and incubation times.

- Impurity profiling : Use HPLC-PDA to detect trace impurities (e.g., unhydrolyzed esters) that may interfere with bioactivity .

- Mechanistic studies : Perform target-specific assays (e.g., topoisomerase inhibition for anticancer activity) to isolate mode of action .

- Statistical tools : Apply principal component analysis (PCA) to correlate substituent effects with activity trends across datasets .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking simulations : Use AutoDock Vina to model binding to bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding between the carboxylic acid group and Arg1216.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in aqueous vs. DMSO systems?

- Root cause : Protonation state variability (carboxylic acid deprotonation in basic buffers vs. neutral pH) and solvent polarity effects.

- Resolution :

- Use potentiometric titration to determine pH-dependent solubility.

- Compare DLS (dynamic light scattering) data in aqueous vs. DMSO to assess aggregation .

Safety and Handling

Q. What precautions are critical when handling 2-Ethyl-7-fluoroquinoline-3-carboxylic acid in biological assays?

- Protocol :

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Quench waste with 10% NaOH solution to neutralize carboxylic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.